molecular formula C18H21NO3S B6499629 2-phenyl-4-(2-phenylethanesulfonyl)morpholine CAS No. 953986-32-8

2-phenyl-4-(2-phenylethanesulfonyl)morpholine

Cat. No.: B6499629
CAS No.: 953986-32-8
M. Wt: 331.4 g/mol
InChI Key: SNVOGLCRYWNSKQ-UHFFFAOYSA-N
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Description

2-phenyl-4-(2-phenylethanesulfonyl)morpholine is a complex organic compound that belongs to the class of morpholine derivatives Morpholine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-4-(2-phenylethanesulfonyl)morpholine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing the same synthetic routes but optimized for efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-4-(2-phenylethanesulfonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert sulfonyl groups to sulfides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

2-phenyl-4-(2-phenylethanesulfonyl)morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-phenyl-4-(2-phenylethanesulfonyl)morpholine involves its interaction with specific molecular targets and pathways. The phenyl and sulfonyl groups can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Phenylmorpholine: A simpler derivative with a phenyl group attached to the morpholine ring.

    Phenylethanesulfonylmorpholine: A derivative with a phenylethanesulfonyl group attached to the morpholine ring.

Uniqueness

2-phenyl-4-(2-phenylethanesulfonyl)morpholine is unique due to the presence of both phenyl and phenylethanesulfonyl groups, which confer distinct chemical properties and potential applications. The combination of these groups enhances its reactivity and potential biological activities compared to simpler derivatives.

Properties

IUPAC Name

2-phenyl-4-(2-phenylethylsulfonyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c20-23(21,14-11-16-7-3-1-4-8-16)19-12-13-22-18(15-19)17-9-5-2-6-10-17/h1-10,18H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVOGLCRYWNSKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1S(=O)(=O)CCC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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